molecular formula C13H12N2O2 B14316500 5-Oxo-1-(phenylacetyl)pyrrolidine-2-carbonitrile CAS No. 106203-75-2

5-Oxo-1-(phenylacetyl)pyrrolidine-2-carbonitrile

Katalognummer: B14316500
CAS-Nummer: 106203-75-2
Molekulargewicht: 228.25 g/mol
InChI-Schlüssel: FIZOQSBJJWFKNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxo-1-(phenylacetyl)pyrrolidine-2-carbonitrile is a chemical compound with a unique structure that includes a pyrrolidine ring, a phenylacetyl group, and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(phenylacetyl)pyrrolidine-2-carbonitrile typically involves the reaction of pyrrolidine derivatives with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxo-1-(phenylacetyl)pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenylacetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylacetyl derivatives.

Wissenschaftliche Forschungsanwendungen

5-Oxo-1-(phenylacetyl)pyrrolidine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Oxo-1-(phenylacetyl)pyrrolidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile
  • 1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid
  • 5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid

Uniqueness

5-Oxo-1-(phenylacetyl)pyrrolidine-2-carbonitrile is unique due to its specific combination of functional groups and structural features

Eigenschaften

CAS-Nummer

106203-75-2

Molekularformel

C13H12N2O2

Molekulargewicht

228.25 g/mol

IUPAC-Name

5-oxo-1-(2-phenylacetyl)pyrrolidine-2-carbonitrile

InChI

InChI=1S/C13H12N2O2/c14-9-11-6-7-12(16)15(11)13(17)8-10-4-2-1-3-5-10/h1-5,11H,6-8H2

InChI-Schlüssel

FIZOQSBJJWFKNF-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C1C#N)C(=O)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.